N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide
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Overview
Description
N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the ethylphenyl group and the pyrazine-2-carboxamide moiety makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between 4-ethylbenzaldehyde and pyrazine-2-carboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A catalyst, such as acetic acid or a base like sodium acetate, may be used to facilitate the reaction. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: The major products are typically the corresponding oxides or hydroxyl derivatives.
Reduction: The major products are the primary amine and aldehyde.
Substitution: The major products depend on the type of substituent introduced, such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential use as an antitubercular agent, similar to pyrazinamide analogues.
Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of nucleic acids and proteins by binding to enzymes involved in these processes. The compound may also disrupt cell membrane integrity, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-methoxyphenyl)methylideneamino]-2-pyrazinecarboxamide
- N-[(E)-(4-fluorophenyl)methylideneamino]-2-pyrazinecarboxamide
- N-[(E)-(4-chlorophenyl)methylideneamino]-2-pyrazinecarboxamide
Uniqueness
N-[(E)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This structural feature may also affect the compound’s binding affinity to enzymes and receptors, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[(Z)-(4-ethylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-2-11-3-5-12(6-4-11)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9- |
InChI Key |
CUXRIRXNPNHCDO-MFOYZWKCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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